Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c1-2-19-15(18)12-10-7-8-20-14(10)17-13(12)9-5-3-4-6-11(9)16/h3-8,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBXJBGDZGRPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C1C=CS2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate is a heterocyclic compound notable for its diverse biological activities. Its unique thieno[2,3-b]pyrrole core, substituted with a 2-chlorophenyl group, positions it as a promising candidate in various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, neuroprotective, and anticancer properties, alongside relevant research findings and case studies.
- Molecular Formula : C15H12ClNO2S
- Molecular Weight : 305.78 g/mol
- CAS Number : 2009013-82-3
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains, particularly those resistant to conventional antibiotics.
- Minimum Inhibitory Concentrations (MICs) : Studies have shown MIC values in the low micromolar range for several derivatives, indicating strong potential as new antimicrobial agents.
| Microbial Strain | MIC (µM) | Activity Description |
|---|---|---|
| Staphylococcus aureus | 5 | Gram-positive bacterium |
| Escherichia coli | 10 | Gram-negative bacterium |
| Candida albicans | 8 | Fungal pathogen |
2. Neuroprotective Properties
The neuropharmacological potential of this compound has been explored in the context of neurodegenerative diseases. In vitro and in vivo studies suggest that this compound can protect neuronal cells from apoptosis and reduce symptoms in animal models of neurodegeneration.
- Mechanism of Action : The compound appears to modulate pathways involved in cell survival and apoptosis, offering potential therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease.
3. Anticancer Activity
The compound has also been evaluated for its use in photodynamic therapy (PDT), a treatment modality for cancer that utilizes light-sensitive compounds to induce cell death.
- Photosensitization Studies : this compound has shown efficacy as a photosensitizer, generating reactive oxygen species upon light activation that effectively kill cancer cells in vitro.
| Cancer Cell Line | IC50 (µM) | Treatment Method |
|---|---|---|
| HeLa | 15 | PDT with light activation |
| MCF-7 | 20 | PDT with light activation |
Case Studies
Several studies have documented the biological activities of this compound:
-
Antimicrobial Efficacy Study :
- A study assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. Results indicated that the compound significantly inhibited growth at concentrations lower than traditional antibiotics.
-
Neuroprotection in Animal Models :
- In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in improved behavioral outcomes and reduced neuronal loss compared to untreated controls.
-
Photodynamic Therapy Application :
- A clinical trial evaluated the effectiveness of this compound as a photosensitizer in patients with localized tumors. Preliminary results showed promising tumor reduction rates following PDT using this compound.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate
- CAS Number : 2009013-82-3
- Molecular Formula: C₁₅H₁₂ClNO₂S
- Molecular Weight : 305.78 g/mol
- Structural Features: A fused thieno[2,3-b]pyrrole core. A 2-chlorophenyl substituent at position 3. An ethyl ester group at position 2.
Applications: This compound is listed as a pharmaceutical intermediate by suppliers such as Hairui Chem and CymitQuimica .
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound belongs to a broader class of ethyl carboxylate derivatives with aromatic and heterocyclic substituents. Key structural analogues include:
Key Structural Differences and Implications
Core Heterocycle: The target compound features a thieno[2,3-b]pyrrole core, which combines sulfur (thiophene) and nitrogen (pyrrole) heteroatoms. This contrasts with analogues containing thiazole (sulfur and nitrogen in a five-membered ring) or oxadiazole (oxygen and nitrogen) systems .
Substituent Effects :
- The 2-chlorophenyl group in the target compound provides electron-withdrawing effects, influencing electronic distribution and reactivity. Analogues with 2-fluorophenyl (weaker electron-withdrawing) or 2-methoxybenzyl (electron-donating) groups exhibit distinct electronic profiles .
- Trifluoromethyl substituents (e.g., in cyclopropoxy derivatives) enhance lipophilicity and metabolic stability .
Ester Group Variations :
- Replacement of the ethyl ester with a methyl ester (e.g., in the hydrochloride salt from ) reduces steric bulk but may affect solubility and hydrolysis rates.
Research and Development Considerations
- Pharmacological Potential: Thieno-pyrrole derivatives are explored for kinase inhibition and antimicrobial activity. The 2-chlorophenyl group may enhance target specificity compared to fluorinated analogues .
- Toxicity and Solubility: Limited data are available in the provided evidence. However, the hydrochloride salt derivative (from ) suggests improved aqueous solubility for in vivo applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : Start with a multicomponent reaction involving substituted thiophenes and pyrrole precursors. Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions to introduce the 2-chlorophenyl group. Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance yields. Monitor progress via TLC and HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
- Key Reagents : Ethyl chloroformate for esterification, 2-chlorophenylboronic acid for Suzuki coupling, and NaBH₄ for selective reductions of intermediates .
Q. How is the crystallographic structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Grow crystals via slow evaporation in ethanol/dichloromethane. Use SHELXL for refinement, leveraging its robust algorithms for handling disorder and twinning. ORTEP-3 can generate thermal ellipsoid plots for structural visualization .
- Data Interpretation : Analyze bond lengths (e.g., C–S in thieno ring: ~1.70 Å) and dihedral angles to confirm stereochemistry. Compare with analogous structures in the Cambridge Structural Database .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT and 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and heterocyclic regions.
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- IR : Identify ester C=O (~1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thieno-pyrrole derivatives?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell lines, incubation time).
- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) with target binding (e.g., kinase inhibition) .
- Validation : Replicate key experiments under controlled conditions, prioritizing compounds with conflicting data .
Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the thieno-pyrrole core?
- Methodology :
- Computational Modeling : Perform DFT calculations (Gaussian 16) to predict reactive sites (e.g., C-5 vs. C-6 positions) based on Fukui indices.
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer electrophiles to desired positions.
- Isotopic Labeling : Use 13C-labeled reagents to track substitution patterns via NMR .
Q. How can in vitro cytotoxicity assays be designed to evaluate this compound’s efficacy against multidrug-resistant (MDR) cancers?
- Methodology :
- Cell Lines : Use MDR variants (e.g., MCF-7/ADR for breast cancer) alongside parental lines.
- Combination Studies : Test synergism with P-glycoprotein inhibitors (e.g., verapamil).
- Flow Cytometry : Measure apoptosis (Annexin V/PI staining) and ROS generation. Reference protocols from analogous thieno-pyridine studies .
Q. What computational tools predict the metabolic stability and toxicity of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
